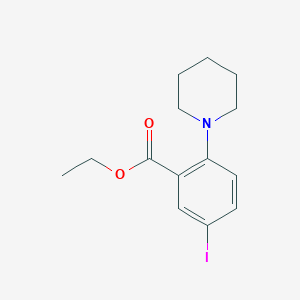

Ethyl 5-iodo-2-(piperidin-1-yl)benzoate

説明

Ethyl 5-iodo-2-(piperidin-1-yl)benzoate (C₁₄H₁₆INO₂) is a substituted benzoate ester featuring an iodine atom at the 5-position and a piperidin-1-yl group at the 2-position of the aromatic ring. This compound is structurally related to pharmaceutical intermediates and bioactive molecules, with applications in medicinal chemistry and materials science .

特性

CAS番号 |

1131622-44-0 |

|---|---|

分子式 |

C14H18INO2 |

分子量 |

359.20 g/mol |

IUPAC名 |

ethyl 5-iodo-2-piperidin-1-ylbenzoate |

InChI |

InChI=1S/C14H18INO2/c1-2-18-14(17)12-10-11(15)6-7-13(12)16-8-4-3-5-9-16/h6-7,10H,2-5,8-9H2,1H3 |

InChIキー |

FKUPFOLQTKJCGA-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)N2CCCCC2 |

正規SMILES |

CCOC(=O)C1=C(C=CC(=C1)I)N2CCCCC2 |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzoate Derivatives

Ethyl 5-iodo-2-(piperidin-1-yl)benzoate belongs to a family of halogenated benzoates with diverse substituents. Key structural analogs include:

| Compound Name | Substituent at 2-Position | Halogen at 5-Position | Key Differences |

|---|---|---|---|

| Ethyl 5-iodo-2-(4-methylpiperazin-1-yl)benzoate | 4-methylpiperazin-1-yl | Iodo | Increased polarity due to tertiary amine |

| Ethyl 5-iodo-2-(trifluoromethoxy)benzoate | Trifluoromethoxy | Iodo | Electron-withdrawing group alters reactivity |

| Ethyl 5-iodo-2-methoxybenzoate | Methoxy | Iodo | Reduced steric hindrance, lower basicity |

| Ethyl 5-bromo-2-(piperidin-1-yl)benzoate | Piperidin-1-yl | Bromo | Smaller halogen; lower molecular weight |

Key Observations :

- Piperidinyl vs.

- Iodo vs. Bromo : The iodine atom increases molecular weight (127 vs. 80 g/mol for bromine) and polarizability, which may influence intermolecular interactions in crystal lattices or binding pockets .

Ester Group Comparison: Ethyl vs. Methyl

Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to increased steric hindrance and lipophilicity. For example:

- Metabolic Stability : In rat liver microsomes, ethyl benzoate (half-life >60 min) showed delayed hydrolysis by carboxylesterases (CES) compared to methyl benzoate (half-life ~30 min) .

- Reactivity: Ethyl 4-(dimethylamino)benzoate demonstrated higher polymerization efficiency in resin cements than methyl analogs, attributed to its balanced solubility and reactivity .

Solubility and Lipophilicity

- LogP : Estimated logP for Ethyl 5-iodo-2-(piperidin-1-yl)benzoate is ~3.5 (iodine and ethyl ester increase hydrophobicity vs. unsubstituted benzoates with logP ~2.0) .

- Acid-Base Behavior : The piperidine group (pKa ~11) remains protonated at physiological pH, enhancing water solubility in acidic environments .

Metabolic and Toxicological Profiles

- Hydrolysis : The ethyl ester is expected to undergo CES-mediated hydrolysis, producing 5-iodo-2-(piperidin-1-yl)benzoic acid. Co-administration with CES inhibitors (e.g., bis(p-nitrophenyl)phosphate) could prolong its half-life .

- Toxicity : Alkyl benzoates like ethyl benzoate exhibit low acute toxicity (LD₅₀ >2000 mg/kg in rats), but iodine substitution may introduce hepatotoxicity risks due to bioaccumulation .

Research and Application Gaps

- Biological Activity: No direct studies on Ethyl 5-iodo-2-(piperidin-1-yl)benzoate’s bioactivity are reported.

- Material Science : Its iodine content could enable applications in radiolabeling or X-ray contrast agents, though stability under radiation requires evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。